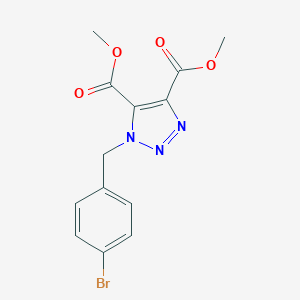
dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DBT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT is a member of the triazole family of compounds, which are widely used in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been extensively studied in various fields of scientific research due to its unique chemical properties. One of the most promising applications of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is in the field of medicinal chemistry. dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The mechanism of action of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Specifically, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
Biochemical and Physiological Effects
dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and antimicrobial activity, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been found to have anti-inflammatory and antioxidant properties. Specifically, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate for lab experiments is its relatively low cost and ease of synthesis. In addition, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to be stable under a wide range of conditions, making it a suitable compound for in vitro and in vivo studies. However, one of the main limitations of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in vivo, which could provide valuable insights into its potential therapeutic applications. Finally, the development of novel drug delivery systems for dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion
In conclusion, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a promising chemical compound with a wide range of potential applications in scientific research. Its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties make it a valuable compound for drug discovery and development. While there are still many questions to be answered about the mechanism of action and potential therapeutic applications of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, its unique chemical properties make it a promising target for future research.
Méthodes De Synthèse
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzyl alcohol, which is then reacted with 1,2,3-triazole-4,5-dicarboxylic acid to form the corresponding ester. The final step involves the methylation of the ester using dimethyl sulfate to yield dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. The overall yield of this process is around 40%, and the purity of the final compound can be improved through recrystallization or chromatography.
Propriétés
Formule moléculaire |
C13H12BrN3O4 |
|---|---|
Poids moléculaire |
354.16 g/mol |
Nom IUPAC |
dimethyl 1-[(4-bromophenyl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H12BrN3O4/c1-20-12(18)10-11(13(19)21-2)17(16-15-10)7-8-3-5-9(14)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
VHGBOYMLTQVAGY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



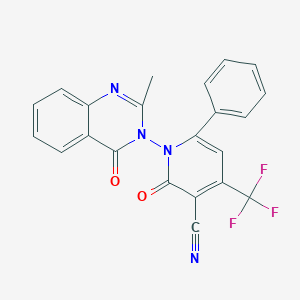
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
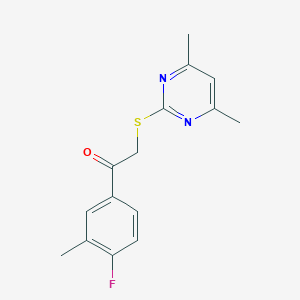
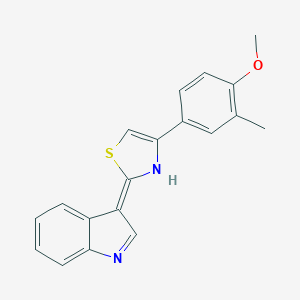

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
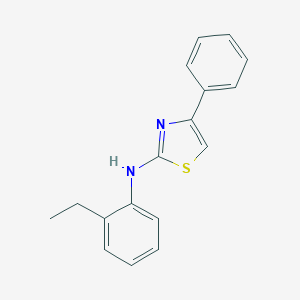
![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)